molecular formula C11H16N2O4 B8659499 2-(2-Dimethylaminoethoxy)-4-nitroanisole CAS No. 170229-67-1

2-(2-Dimethylaminoethoxy)-4-nitroanisole

Cat. No.: B8659499
CAS No.: 170229-67-1
M. Wt: 240.26 g/mol
InChI Key: JYEQXKGFYKEUOA-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminoethoxy)-4-nitroanisole is a nitroaromatic compound characterized by a methoxy group at the para position, a nitro group at the ortho position relative to the methoxy, and a dimethylaminoethoxy substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in the hydrogenation step for producing indole derivatives with 5HT1D activity .

Properties

CAS No.

170229-67-1

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C11H16N2O4/c1-12(2)6-7-17-11-8-9(13(14)15)4-5-10(11)16-3/h4-5,8H,6-7H2,1-3H3

InChI Key

JYEQXKGFYKEUOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Dimethylaminoethoxy)-4-nitroanisole, highlighting variations in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties/Applications References
2-(2-Dimethylaminoethoxy)-4-nitroanisole C₁₁H₁₆N₂O₄ 240.26 N/A -OCH₃, -NO₂, -OCH₂CH₂N(CH₃)₂ Pharmaceutical intermediate
4-Acetamido-3-nitroanisole C₉H₁₀N₂O₄ 224.17 N/A -OCH₃, -NO₂, -NHCOCH₃ Chemical intermediate; mp: 220–222°C
4-Chloro-2-nitroanisole C₇H₆ClNO₃ 187.58 89-21-4 -OCH₃, -NO₂, -Cl Industrial synthesis; EC 201-887-9
2-Hydroxyethylamino-5-nitroanisole C₉H₁₂N₂O₄ 212.20 66095-81-6 -OCH₃, -NO₂, -NHCH₂CH₂OH Non-ionic surfactant
4-Bromo-2-(2-methoxyethoxy)anisole C₁₀H₁₃BrO₄ 261.11 1132672-05-9 -OCH₃, -NO₂, -OCH₂CH₂OCH₃, -Br Chemical intermediate

Key Observations:

Substituent Effects on Molecular Weight: The dimethylaminoethoxy group in the target compound increases its molecular weight (240.26 g/mol) compared to simpler analogs like 4-chloro-2-nitroanisole (187.58 g/mol).

Functional Group Influence on Applications: The dimethylaminoethoxy and hydroxyethylamino groups confer surfactant properties in analogs like 2-Hydroxyethylamino-5-nitroanisole , whereas the target compound is tailored for pharmaceutical synthesis . Halogen substituents (e.g., Cl, Br) enhance utility in industrial halogenation reactions .

Metabolic and Environmental Behavior

Cytochrome P450 (CYP) Metabolism

  • 4-Nitroanisole, a structural core in the target compound, is metabolized by CYP2A6 (22–65% inhibition by monoclonal antibody MAb 151-45-4) and CYP2E1 in human liver microsomes .
  • Comparison with 7-ethoxycoumarin : CYP2A6 contributes minimally to 7-ethoxycoumarin metabolism (8–24% inhibition), suggesting that substituents like ethoxy vs. nitroanisole significantly alter enzyme specificity .

Environmental Degradation

  • However, the dimethylaminoethoxy group in the target compound may hinder microbial uptake compared to simpler analogs.

Physicochemical and Spectroscopic Properties

Solvatochromic Behavior

  • 4-Nitroanisole serves as a solvatochromic probe in solvent polarity studies, with its UV-Vis shifts influenced by hydrogen-bond-donor (HBD) solvents. However, its comparison with Reichardt’s dye B(30) shows poor correlation (r² = 0.670), limiting its reliability for quantifying HBD effects .
  • The dimethylaminoethoxy group in the target compound may introduce additional hydrogen-bonding interactions, altering its solvatochromic response compared to unsubstituted nitroanisoles.

Photolytic Stability

  • 4-Nitroanisole undergoes photolysis in the presence of pyridine, with a quantum yield (Φ) of 0.29[pyridine] + 0.00029 . The dimethylaminoethoxy substituent could modify photodegradation kinetics by altering electron-withdrawing effects.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Dimethylaminoethoxy)-4-nitroanisole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of nitroanisole derivatives. Key steps include:
  • Nitro group introduction : Nitration of methoxy-substituted aromatic precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Ether linkage formation : Reaction of 4-nitroanisole derivatives with 2-dimethylaminoethyl chloride in polar aprotic solvents (e.g., DMF) under reflux, with yields improved by slow addition of base (e.g., K₂CO₃) to minimize side reactions .
  • Purification : Column chromatography or recrystallization using ethanol-water mixtures to isolate the product (typical yield: 60–75%) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C85%
Etherification2-Dimethylaminoethyl chloride, DMF, 80°C, 18h65%

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Dimethylaminoethoxy)-4-nitroanisole?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and nitro group-adjacent protons (δ ~7.5–8.5 ppm). Aromatic splitting patterns confirm substitution positions .
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of dimethylaminoethoxy group) .

Q. How does pH and temperature affect the stability of 2-(2-Dimethylaminoethoxy)-4-nitroanisole in solution?

  • Methodological Answer :
  • Accelerated Stability Studies : Conducted in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC:
  • Acidic conditions (pH <5) : Rapid hydrolysis of the ether linkage (t₁/₂ <24h at 40°C) .
  • Neutral/alkaline conditions : Stable for >7 days at 25°C; nitro group reduction observed only under strong reducing agents (e.g., NaBH₄) .

Q. What is the role of the dimethylaminoethoxy substituent in modulating electronic properties?

  • Methodological Answer :
  • Electron-Donating Effects : The dimethylamino group increases electron density on the aromatic ring via resonance, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to unsubstituted nitroanisole) .
  • Solubility : The polar dimethylaminoethoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for biological assays .

Advanced Research Questions

Q. How can solvent polarity and counterion effects be mechanistically probed in substitution reactions involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates in solvents of varying polarity (e.g., DMSO vs. toluene) using UV-Vis or NMR to track intermediates. Polar solvents stabilize charged transition states, accelerating nucleophilic substitutions .
  • Ion-Pair Analysis : Use conductivity measurements or ESI-MS to identify counterion interactions (e.g., Cl⁻ vs. BF₄⁻) that influence reaction pathways .

Q. How to resolve contradictions in reported solvent effects on nitro group reactivity?

  • Methodological Answer :
  • Controlled Replication : Reproduce conflicting studies (e.g., radical vs. ionic mechanisms) under identical conditions. For example, reports radical pair collapse in low-polarity solvents, while emphasizes ionic pathways in DMSO .
  • Computational Modeling : DFT calculations (e.g., Gaussian) can map energy barriers for competing mechanisms under varied solvent environments .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to fungal cytochrome P450 enzymes, leveraging the nitro group’s electron-withdrawing properties to predict affinity .
  • MD Simulations : GROMACS-based trajectories assess stability of ligand-enzyme complexes in aqueous vs. lipid bilayer systems .

Q. How to design assays for evaluating antioxidant activity of 2-(2-Dimethylaminoethoxy)-4-nitroanisole?

  • Methodological Answer :
  • ROS Scavenging : Use DPPH or ABTS assays; IC₅₀ values correlate with nitro group’s electron-deficient character, which quenches radicals .
  • Cellular Assays : Measure ROS levels in fungal hyphae (e.g., Candida albicans) via fluorescence probes (e.g., DCFH-DA) after treatment .

Q. What are the dominant degradation pathways under UV irradiation?

  • Methodological Answer :
  • Photolysis Studies : Expose solutions to UV-C (254 nm) and analyze products via LC-MS. Major pathways include:
  • Nitro-to-nitrite rearrangement (observed m/z 168 fragment) .
  • Demethylation of the dimethylamino group, forming secondary amines .

Q. How to validate purity in the presence of structurally similar impurities?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use C18 columns with gradient elution (water-acetonitrile + 0.1% TFA) to separate impurities (e.g., des-nitro analogs).
  • 2D NMR : COSY and HSQC distinguish overlapping signals from contaminants .

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